molecular formula C26H22N6O4S B10872452 2-({4-(4-acetylphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({4-(4-acetylphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B10872452
M. Wt: 514.6 g/mol
InChI Key: ISMWVWSDGBYIQR-UHFFFAOYSA-N
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Description

2-({4-(4-ACETYLPHENYL)-5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a furyl group, a pyrazolyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-(4-ACETYLPHENYL)-5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({4-(4-ACETYLPHENYL)-5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-({4-(4-ACETYLPHENYL)-5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({4-(4-ACETYLPHENYL)-5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE
  • N-(3-ACETYLPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

2-({4-(4-ACETYLPHENYL)-5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22N6O4S

Molecular Weight

514.6 g/mol

IUPAC Name

2-[[4-(4-acetylphenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H22N6O4S/c1-16(33)17-5-9-19(10-6-17)32-25(22-14-21(28-29-22)23-4-3-13-36-23)30-31-26(32)37-15-24(34)27-18-7-11-20(35-2)12-8-18/h3-14H,15H2,1-2H3,(H,27,34)(H,28,29)

InChI Key

ISMWVWSDGBYIQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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